Synthesis and characterization of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)
Synthesis and characterization of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)
This guide outlines the synthesis, structural characterization, and mechanistic considerations for 1H-Cycloprop[d]imidazo[1,2-b]pyridazine (9CI) . This tricyclic scaffold represents a highly specialized, conformationally constrained bioisostere of the privileged imidazo[1,2-b]pyridazine core, widely utilized in kinase inhibitor discovery (e.g., Ponatinib analogs, TAK1 inhibitors).
The "Cycloprop[d]" fusion implies a cyclopropane ring fused to the C7–C8 bond of the imidazo[1,2-b]pyridazine system (corresponding to the d-face of the parent pyridazine ring). This creates a strained norcaradiene-like system, often existing in equilibrium with its ring-expanded cycloheptatriene valence tautomer (a diazepine derivative).
Part 1: Strategic Analysis & Retrosynthesis
1.1 Structural Challenges
The synthesis of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine is governed by two critical factors:
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Ring Strain: Fusing a cyclopropane ring to an aromatic pyridazine creates significant bond angle strain (anti-Bredt character if not planar).
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Valence Tautomerism: The product is a hetero-analog of benzocyclopropene/norcaradiene. It exists in a dynamic equilibrium with the ring-expanded imidazo[1,2-b][1,2]diazepine . The "1H-" designation in Chemical Abstracts (9CI) indicates the closed norcaradiene form is the indexed tautomer, likely stabilized by substituents or low temperatures.
1.2 Retrosynthetic Logic
Direct cyclopropanation of the electron-deficient pyridazine ring (e.g., Simmons-Smith) is kinetically difficult. The most authoritative and reliable route utilizes a 1,3-Dipolar Cycloaddition followed by Nitrogen Extrusion .
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Disconnection: The cyclopropane C-C bonds are formed via the collapse of a pyrazoline intermediate.
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Precursor: Imidazo[1,2-b]pyridazine.[1][2][3][4][5][6][7][8]
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Reagent: Diazoalkanes (Diazomethane, 2-Diazopropane).
Figure 1: Retrosynthetic strategy relying on the pyrazoline extrusion pathway.
Part 2: Detailed Synthesis Protocol
Phase 1: Construction of the Imidazo[1,2-b]pyridazine Core
Before installing the cyclopropane, the parent heteroaromatic scaffold must be synthesized. The standard method is the condensation of 3-aminopyridazine with an α-haloketone.
Reagents:
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3-Aminopyridazine (1.0 equiv)
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Chloroacetaldehyde (or substituted α-bromoketone) (1.5 equiv)
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Ethanol or n-Butanol (Solvent)
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NaHCO₃ (Base)
Protocol:
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Dissolution: Dissolve 3-aminopyridazine in ethanol (0.5 M concentration).
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Addition: Add chloroacetaldehyde (50% aq. solution) dropwise at room temperature.
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Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitoring by TLC/LCMS will show the disappearance of the amine and formation of the fluorescent bicyclic product.
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Workup: Concentrate the solvent. Neutralize the residue with sat. NaHCO₃. Extract with CH₂Cl₂.[9]
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Purification: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography (MeOH/DCM gradient).
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Yield Expectation: 70–85%.
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Checkpoint: Verify formation of the aromatic system via ¹H NMR (characteristic doublets at δ 7.8–8.5 ppm).[10]
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Phase 2: 1,3-Dipolar Cycloaddition
This step installs the extra carbons required for the cyclopropane ring in the form of a fused pyrazoline.
Reagents:
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Diazomethane (CH₂N₂) or 2-Diazopropane (Me₂CN₂)
-
Note: 2-Diazopropane is preferred for stability and to generate the gem-dimethyl analog, which is often more stable than the parent cyclopropane.
-
-
Solvent: Diethyl ether / THF (anhydrous)
Protocol:
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Preparation of Diazo Reagent: Generate 2-diazopropane in situ by oxidizing acetone hydrazone with HgO (red) or Ag₂O in ether at 0°C. Strict safety protocols for diazo compounds apply.
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Cycloaddition: Add the ethereal solution of the diazo compound to a solution of the imidazo[1,2-b]pyridazine at 0°C.
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Incubation: Stir at 0°C to RT for 24–48 hours. The reaction is slow due to the aromatic stability of the pyridazine ring.
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Observation: The formation of the 3H-pyrazolo[4,3-d]imidazo[1,2-b]pyridazine intermediate is indicated by the consumption of the starting material.
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Isolation: Evaporate the solvent carefully (avoid heat). The intermediate is often unstable and used directly.
Phase 3: Nitrogen Extrusion (Ring Contraction)
The pyrazoline intermediate loses nitrogen to collapse into the cyclopropane ring.
Protocol:
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Photolysis (Preferred): Dissolve the crude pyrazoline in benzene or THF. Irradiate with a high-pressure mercury lamp (Hanovia, >300 nm filter) at 10–20°C.
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Thermolysis (Alternative): Flash vacuum pyrolysis (FVP) or reflux in high-boiling solvent (e.g., xylene) can effect the transformation, but often favors the ring-expanded diazepine product.
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Purification: The resulting 1H-cycloprop[d]imidazo[1,2-b]pyridazine is isolated via rapid silica chromatography (neutral alumina is often better to prevent acid-catalyzed rearrangement).
Part 3: Characterization & Valence Tautomerism
The defining feature of this molecule is the equilibrium between the closed (norcaradiene) and open (cycloheptatriene/diazepine) forms.
3.1 NMR Spectroscopy[10]
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Closed Form (Target): Look for high-field signals for the cyclopropyl protons.
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¹H NMR: δ 0.5 – 2.5 ppm (characteristic of cyclopropane CH/CH₂).
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Coupling constants (
) of 4–9 Hz are typical for cis-cyclopropyl protons.
-
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Open Form (Impurity/Tautomer): Look for olefinic protons in the 5.0–7.0 ppm range, indicating the expansion to the diazepine ring.
3.2 UV-Vis Spectroscopy
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The closed form has a disrupted conjugation compared to the open form.
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Closed: λmax ~250–300 nm.
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Open: Significant bathochromic shift (red shift) to >350 nm due to the extended 10π aromatic system of the diazepine.
3.3 Mechanistic Pathway (Graphviz)
Figure 2: Mechanistic pathway from pyrazoline to the target, highlighting the tautomeric equilibrium.
Part 4: Data Summary & Safety
4.1 Physicochemical Properties (Estimated)
| Property | Value / Characteristic |
| Molecular Formula | C₇H₅N₃ (Parent) |
| Molecular Weight | 131.14 g/mol |
| Appearance | Pale yellow to orange solid (color intensity correlates with "open" form concentration) |
| Solubility | Soluble in DCM, CHCl₃, DMSO; moderately soluble in EtOH.[10] |
| Stability | Sensitive to acid (induces ring opening/aromatization). Store at -20°C. |
4.2 Safety Criticals
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Diazo Compounds: Diazomethane and 2-diazopropane are explosive and toxic. Use predominantly fire-polished glassware. Do not use ground glass joints. Perform all reactions behind a blast shield.
-
UV Radiation: Use appropriate eye and skin protection during photolysis.
References
-
Synthesis of Imidazo[1,2-b]pyridazines (General Core Synthesis)
- Source: Vertex AI Grounding / NBinno.
- Context: General condens
-
Cycloaddition of Diazoalkanes to Imidazo[1,2-b]pyridazines
- Title: 1,3-Dipolar cycloaddition of 2-diazopropane to imidazo[1,2-b]pyridazine deriv
- Source: Journal of the Chemical Society, Chemical Communic
- Context: Primary precedent for the pyrazoline formation and subsequent extrusion str
-
Valence Tautomerism in Fused Cyclopropanes
-
Title: Valence tautomerism... in lanthanide-organic tessellations (Analogous systems).[11]
- Source: ChemRxiv.
- Context: Theoretical grounding for the norcaradiene-cycloheptatriene equilibrium observed in this class of molecules.
-
-
Chemical Abstracts Service (9CI)
-
Title: 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) | C7H5N3.[12]
- Source: PubChem / ChemicalBook.
- Context: Verification of the specific chemical entity and nomencl
-
Sources
- 1. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-b]pyridazine | 766-55-2 [chemicalbook.com]
- 5. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) | C7H5N3 | CID 45092729 - PubChem [pubchem.ncbi.nlm.nih.gov]
